molecular formula C17H22N2O2 B2456631 N-[2-(6,7-dimethyl-2-oxo-1H-quinolin-3-yl)ethyl]butanamide CAS No. 851096-08-7

N-[2-(6,7-dimethyl-2-oxo-1H-quinolin-3-yl)ethyl]butanamide

Cat. No. B2456631
CAS RN: 851096-08-7
M. Wt: 286.375
InChI Key: PTYFLWYLXDUJPO-UHFFFAOYSA-N
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Description

N-[2-(6,7-dimethyl-2-oxo-1H-quinolin-3-yl)ethyl]butanamide is a chemical compound. It is a type of quinoline .

Scientific Research Applications

Biomedical and Pharmacological Applications

Quinoline and quinazoline alkaloids, similar in structure to N-[2-(6,7-dimethyl-2-oxo-1H-quinolin-3-yl)ethyl]butanamide, have been extensively studied for their significant bioactivities. These compounds have been isolated from natural sources or synthesized, displaying a wide range of biological activities including antitumor, antimalarial, antibacterial, antifungal, antiparasitic, insecticidal, antiviral, antiplatelet, anti-inflammatory, and antioxidant activities (Xiao-fei Shang et al., 2018). This diversity suggests potential research applications of this compound in developing new therapeutic agents targeting these areas.

Anticorrosive Properties

Quinoline derivatives have been identified as effective anticorrosive materials for protecting metals from corrosion. These compounds form stable chelating complexes with metal surfaces, attributed to their high electron density and presence of polar substituents, suggesting a potential application of this compound in the field of corrosion inhibition (C. Verma et al., 2020).

Chemotherapeutic Agents

The quinoline nucleus is a versatile scaffold in medicinal chemistry, leading to the development of several clinically significant drugs, particularly for treating cancer and malaria. Quinoline derivatives exhibit a broad spectrum of biological activities, including antimicrobial, anti-inflammatory, and antidiabetic effects. This highlights the potential of this compound in the synthesis of new chemotherapeutic agents (S. M. A. Hussaini, 2016).

properties

IUPAC Name

N-[2-(6,7-dimethyl-2-oxo-1H-quinolin-3-yl)ethyl]butanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H22N2O2/c1-4-5-16(20)18-7-6-13-10-14-8-11(2)12(3)9-15(14)19-17(13)21/h8-10H,4-7H2,1-3H3,(H,18,20)(H,19,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PTYFLWYLXDUJPO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(=O)NCCC1=CC2=C(C=C(C(=C2)C)C)NC1=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H22N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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